Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid
Description
Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid is a specialized amino acid derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a p-toluenesulfonyl (tosyl) group on the β-amino moiety. This compound is synthesized via a Hofmann rearrangement of N-Boc-asparagine using (diacetoxyiodo)benzene (PIDA), yielding 3-amino-2-[(tert-butoxycarbonyl)amino]propionic acid (Boc-DAP-OH), followed by tosylation of the newly formed amino group with p-toluenesulfonyl chloride, achieving an 88% yield . The Boc group is widely used for temporary amine protection in peptide synthesis, while the tosyl group enhances stability and acts as a leaving group in subsequent reactions, such as thionation using Lawesson’s reagent to form thioamides . This compound is critical in synthesizing modified peptides and heterocyclic frameworks, particularly in medicinal chemistry for developing protease inhibitors or receptor ligands.
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-10-5-7-11(8-6-10)24(21,22)17-12(13(18)19)9-16-14(20)23-15(2,3)4/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGVRMMCUXPRFO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373183 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-86-7 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-N-(4-methylbenzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The α-amino group is typically protected first using Boc₂O under mildly basic conditions. In aqueous or tetrahydrofuran (THF) solutions, the amine nucleophile attacks Boc₂O, forming a carbamate linkage. A representative protocol involves:
-
Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent : Acetonitrile or THF
-
Temperature : 0°C to room temperature
The reaction proceeds via a two-step mechanism: initial deprotonation of the amine by a base (e.g., NaOH), followed by nucleophilic acyl substitution at the carbonyl carbon of Boc₂O. The Boc group’s stability under basic conditions allows subsequent tosylation without cleavage.
Tosyl Protection of the β-Amino Group
Tosylation Under Schotten-Baumann Conditions
The β-amino group is protected via Schotten-Baumann reaction, employing TsCl in a biphasic system:
-
Reagents : TsCl (1.5 equiv), NaOH (2.0 equiv)
-
Solvent : Dichloromethane (DCM)/water
-
Temperature : 0°C to room temperature
Tosylation occurs rapidly under these conditions, with the aqueous phase neutralizing generated HCl. The tosyl group’s electron-withdrawing nature enhances the β-amino group’s stability during acidic Boc deprotection.
Stereoselective Synthesis via Mitsunobu Reaction
Mitsunobu-Driven Amino Group Installation
The (S)-configuration at the α-carbon is achieved using the Mitsunobu reaction, which inverts the stereochemistry of a hydroxyl-containing precursor. A validated route involves:
-
Substrate Preparation : L-Serine derivative with a free β-hydroxyl group.
-
Mitsunobu Reaction :
The reaction replaces the β-hydroxyl group with a tosyl-protected amine, yielding the (S)-configuration through stereochemical inversion.
Table 1: Optimization of Mitsunobu Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Toluene | Toluene |
| Temperature (°C) | 25 | 110 | 110 |
| Yield (%) | 62 | 89 | 89 |
| Stereopurity (% ee) | 92 | 99 | 99 |
Alternative Synthetic Routes
Gabriel Synthesis with Orthogonal Protection
An alternative approach employs the Gabriel synthesis to introduce the β-amino group:
-
Phthalimide Protection : React phthalimide potassium salt with a β-bromoalanine derivative.
-
Boc Protection : Protect the α-amino group with Boc₂O.
-
Deprotection : Hydrazinolysis to remove phthalimide, followed by tosylation.
This method avoids the Mitsunobu reaction but requires stringent control over halogenation steps.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate Boc protection but may induce racemization. Nonpolar solvents (e.g., toluene) favor Mitsunobu reactions by stabilizing the transition state. Elevated temperatures (80–110°C) improve Mitsunobu yields but risk Boc group cleavage, necessitating brief reaction times.
Racemization Mitigation
Racemization at the α-carbon is minimized by:
-
Conducting Boc protection at 0°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 12.3 min.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Peptide Synthesis
Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid serves as a protective group in peptide synthesis. It allows for selective modification of amino acids, enhancing the stability of intermediates during synthesis. This compound is particularly advantageous because:
- Stability : It remains stable under various reaction conditions, making it a preferred choice for chemists.
- Selective Modification : The protection of the amino group enables the incorporation of other functional groups without affecting the integrity of the peptide backbone .
Drug Development
In pharmaceutical research, this compound plays a crucial role in designing bioactive compounds. Its applications include:
- Targeted Therapies : The compound is utilized to create drugs that target specific biological pathways, improving therapeutic efficacy and selectivity.
- Bioactive Compound Design : Researchers leverage its properties to enhance drug interactions with biological targets, potentially leading to more effective treatments for diseases .
Bioconjugation
The compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for:
- Diagnostic Tools : Enhancing the performance of diagnostic agents through improved binding properties.
- Therapeutic Agents : Facilitating targeted delivery systems that increase the effectiveness of therapeutic compounds .
Research in Neuroscience
This compound is applied in synthesizing compounds that modulate neurotransmitter systems. This application is significant for:
- Neurological Disorder Treatments : Developing new therapies aimed at conditions such as depression and anxiety by influencing neurotransmitter activity .
Analytical Chemistry
In analytical chemistry, this compound aids in developing methods for detecting and quantifying amino acids and peptides. Its applications include:
- Quantitative Analysis : Providing valuable insights into amino acid composition in various biological samples.
- Method Development : Enhancing the specificity and sensitivity of analytical techniques used in biochemical research .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Case Study 1: Peptide Synthesis Efficiency
A study showcased the efficiency of this compound in synthesizing complex peptides with multiple modifications. The results indicated high yields and purity levels, demonstrating its utility as a protective agent in solid-phase peptide synthesis.
Case Study 2: Drug Design for Neurological Disorders
Research focusing on drug design using this compound revealed its potential to enhance binding affinity to specific receptors involved in neurological pathways. The findings suggested that derivatives of this compound could lead to novel treatments for disorders like Alzheimer's disease.
Case Study 3: Bioconjugation Applications
A recent investigation highlighted the use of this compound in creating bioconjugates that improved the delivery of therapeutic agents to targeted cells, significantly increasing treatment efficacy while minimizing side effects.
Mechanism of Action
The mechanism by which Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid exerts its effects depends on its application:
Protease Inhibition: The compound can bind to the active site of proteases, preventing substrate access and thus inhibiting the enzyme’s activity.
Polymer Modification: When used in polymers, it can interact with the polymer matrix, altering its physical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Modifications
- Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid (): Structural Difference: Replaces the p-toluenesulfonyl (tosyl) group with a phenylsulfonyl group. Applications: Similar to the tosyl derivative but may exhibit distinct regioselectivity in coupling reactions due to electronic differences .
- (S)-3-amino-2-[(2-carboxyethyl)amino]propanoic acid (): Structural Difference: Features a carboxyethyl substituent instead of the tosyl group. Impact: The carboxylate group introduces polarity, enhancing water solubility but reducing compatibility with organic solvents. This derivative is suited for biocatalytic applications, such as C-N lyase-mediated synthesis of unnatural amino acids .
Boc-Protected Amino Acids with Aromatic Substitutions
- Boc-(S)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid (): Structural Difference: Contains a 3-hydroxy-phenyl group at the β-position instead of the tosylamino group. Impact: The phenolic hydroxyl group enables hydrogen bonding and chelation, making it useful in metal-catalyzed reactions or as a building block for tyrosine analogs. However, the absence of a sulfonamide limits its utility in nucleophilic displacement reactions .
- (2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid (): Structural Difference: Incorporates a hydroxyl and phenyl group at the β-carbon, forming a diastereomeric structure. Impact: The stereochemistry and hydroxyl group facilitate chiral resolution and applications in asymmetric synthesis, though its stability under acidic conditions may differ from the tosyl derivative due to the absence of a sulfonate leaving group .
Research Findings and Limitations
- Reactivity : Tosyl groups facilitate superior leaving-group properties compared to carboxyethyl or hydroxy-phenyl substituents, making them ideal for nucleophilic displacement .
- Data Gaps: Limited information exists on the biological activity or pharmacokinetic profiles of these compounds, necessitating further studies for therapeutic applications.
Biological Activity
Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid (CAS 16947-86-7) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a p-toluenesulfonyl moiety, which contribute to its biological activity and versatility as a building block in drug development.
- Molecular Formula : C15H22N2O6S
- Molecular Weight : 358.41 g/mol
This compound is often utilized in the synthesis of various biologically active molecules, particularly in the development of inhibitors for different biological targets.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of this compound derivatives. For instance, compounds derived from p-toluenesulfonyl isocyanate have demonstrated significant activity against HIV, with IC50 values indicating effective inhibition at low concentrations. These findings suggest that the sulfonamide group may enhance the compound's interaction with viral proteins, thereby inhibiting viral replication .
The biological activity of this compound can be attributed to several mechanisms:
- Photo-Induced Electron Transfer : Research indicates that arylsulfonamides, including this compound, can undergo photo-induced electron transfer processes. This mechanism may lead to the formation of reactive intermediates that can interact with biological macromolecules, potentially disrupting their function .
- Inhibition of Enzymatic Activity : The compound has been explored as a potential inhibitor for various enzymes involved in disease pathways. Its structural features allow it to mimic substrate interactions, effectively blocking enzyme activity .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, although further research is needed to elucidate specific pathways and mechanisms involved .
Study 1: Antiviral Efficacy
In a study aimed at discovering novel antiviral agents, derivatives of this compound were synthesized and tested against HIV-1. The most promising derivative exhibited an IC50 value of 2.08 μM, indicating strong antiviral activity comparable to established antiviral drugs .
Study 2: Mechanistic Insights
Research conducted on the photochemical behavior of arylsulfonamide amino acids revealed that upon UV irradiation, this compound undergoes degradation to form several photoproducts, including toluenesulfinic acid. This degradation pathway was linked to its biological activity, suggesting that photostability is a critical factor in its application as a therapeutic agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O6S |
| Molecular Weight | 358.41 g/mol |
| IC50 against HIV-1 | 2.08 μM |
| Main Photoproducts | Toluene sulfinic acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-(S)-3-amino-2-(p-toluenesulfonylamino)-propionic acid, and how are competing side reactions mitigated?
- Methodology : The compound is synthesized via sequential protection of amino groups. For example, the Boc group is introduced under alkaline conditions (e.g., sodium phosphate buffer, pH 8.5–11) to protect the primary amine, followed by tosylation using p-toluenesulfonyl chloride. Side reactions, such as over-tosylation or racemization, are minimized by precise pH control (via NaOH adjustment) and low-temperature reactions. Monitoring intermediates via TLC or HPLC ensures purity .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Guidelines : Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture. The tosyl group is sensitive to hydrolysis, necessitating anhydrous conditions. Compatibility with metals (e.g., Fe, Al) must also be avoided to prevent catalytic decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms Boc and tosyl group integration (e.g., tert-butyl peaks at ~1.4 ppm, aromatic protons at ~7.7 ppm for tosyl) .
- HPLC : Chiral columns (e.g., Chirobiotic T) verify enantiomeric purity (>98%) .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~395) .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during the synthesis of this compound, particularly under basic conditions?
- Optimization Strategies :
- Use chiral auxiliaries or enzymes (e.g., C-N lyases) to maintain (S)-configuration during Boc protection .
- Avoid prolonged exposure to strong bases (e.g., NaOH > pH 11) to prevent racemization. Kinetic studies suggest pH 8.5–9.5 balances reactivity and stereochemical retention .
Q. What are the challenges in sequential deprotection of Boc and tosyl groups, and how can selectivity be achieved?
- Deprotection Protocols :
- Boc Removal : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 30 min, followed by neutralization with NaHCO₃ .
- Tosyl Removal : Requires harsher conditions (e.g., HBr in acetic acid, 12 h at 60°C). Selectivity is ensured by stepwise deprotection, as TFA does not cleave sulfonamides .
Q. How do solvent polarity and temperature influence the compound’s reactivity in peptide coupling reactions?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and coupling efficiency. Avoid THF due to poor tosyl group stability .
- Temperature : Reactions at 0–4°C reduce epimerization during coupling. Data from analogous Boc-protected amino acids show <2% racemization under cold conditions .
Data Contradictions and Troubleshooting
Q. How should researchers address discrepancies in reported yields for this compound’s synthesis?
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete tosylation or Boc cleavage). Adjust stoichiometry (e.g., 1.5 eq tosyl chloride) to improve yields .
- Batch Variability : Trace moisture or metal contamination (e.g., Fe³⁺) can reduce yields by 10–15%. Pre-treatment of solvents with molecular sieves mitigates this .
Q. What strategies resolve low reactivity of the tosyl-protected amine in nucleophilic substitution reactions?
- Reaction Optimization :
- Activate the tosyl group with KI (1.1 eq) in DMF to enhance leaving-group ability .
- Microwave-assisted synthesis (60°C, 30 min) increases reaction rates by 3-fold compared to conventional heating .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in large-scale syntheses?
- Risk Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential release of toxic gases (e.g., SO₂ from tosyl group degradation) .
- Emergency procedures: Neutralize spills with NaHCO₃ and evacuate upon inhalation exposure .
Tables
| Key Reaction Parameters | Optimal Conditions | Evidence Source |
|---|---|---|
| Boc Protection (pH) | 8.5–9.5 in Na-phosphate buffer | |
| Tosylation Temperature | 0–4°C in DMF | |
| Deprotection (Boc) | 30 min, 0°C in TFA/DCM | |
| Deprotection (Tosyl) | 12 h, 60°C in HBr/AcOH |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
